molecular formula C20H13IN2OS B4960424 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide

Katalognummer B4960424
Molekulargewicht: 456.3 g/mol
InChI-Schlüssel: CLBWDCRWFMGDMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of tyrosine kinase inhibitors, which are compounds that target enzymes involved in the signaling pathways that regulate cell growth and division.

Wirkmechanismus

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in the signaling pathways that regulate cell growth and division. By inhibiting these pathways, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has been shown to have potent antiproliferative effects on a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cells, which is a programmed cell death mechanism that is activated in response to cellular stress. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has also been shown to inhibit tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide is its specificity for tyrosine kinases, which makes it a potent inhibitor of these enzymes. However, this specificity can also be a limitation, as it may not be effective against all types of cancer. Another limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. One area of interest is the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, there is also interest in exploring the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide in combination with other anticancer drugs to enhance its efficacy.

Synthesemethoden

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide involves several steps, starting with the reaction of 2-iodobenzoic acid with 4-aminobenzenesulfonamide to form the intermediate compound 2-(4-aminophenyl)-3-iodobenzoic acid. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide. The overall yield of this synthesis method is around 20%.

Wissenschaftliche Forschungsanwendungen

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide has been extensively studied for its potential use as an anticancer drug. It has been shown to inhibit the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the HER2/neu receptor. These receptors are overexpressed in many types of cancer and are involved in the regulation of cell growth and division. By inhibiting their activity, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide can prevent the proliferation of cancer cells and induce apoptosis.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBWDCRWFMGDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.